3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride
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Overview
Description
3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenol ring, with an aminomethyl group at the meta position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of phenol derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions . The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction efficiency and yield. The choice of method depends on factors like the availability of starting materials, desired purity, and production scale.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism by which 3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)phenol hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
5-(trifluoromethyl)phenol:
3-(aminomethyl)-5-(methyl)phenol hydrochloride: Contains a methyl group instead of a trifluoromethyl group, leading to different pharmacokinetic and chemical properties.
Uniqueness
The presence of both the trifluoromethyl and aminomethyl groups in 3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride imparts unique properties, such as enhanced lipophilicity and the ability to form multiple types of interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2763756-47-2 |
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Molecular Formula |
C8H9ClF3NO |
Molecular Weight |
227.6 |
Purity |
95 |
Origin of Product |
United States |
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